4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one - 949835-70-5

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Catalog Number: EVT-1743189
CAS Number: 949835-70-5
Molecular Formula: C12H10ClF3N2O2
Molecular Weight: 306.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Classical Condensation: This method involves heating o-phenylenediamine with α-keto acids in an appropriate solvent, such as ethanol or acetic acid. []
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate the reaction rate and improve yields in quinoxalinone synthesis. []
  • Multicomponent Reactions: Employing multicomponent reactions, such as the Ugi reaction, allows for the efficient synthesis of complex quinoxalinone derivatives in a single step. []
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and environment of atoms within the molecule. [, , ]
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, providing structural information. [, ]
  • X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state. []
Mechanism of Action
  • Inhibition of Tubulin Polymerization: Certain quinoxalinone derivatives bind to tubulin, a protein essential for cell division, disrupting microtubule formation and inhibiting tumor cell growth. [, , ]
  • Inhibition of Hepatitis C Virus (HCV): Some quinoxalinone derivatives have been identified as potent inhibitors of HCV replication. []
  • Modulation of Toll-like Receptors (TLRs): Specific quinoxalinone scaffolds have been designed to act as agonists of TLR7, potentially useful for immunotherapy. []
  • Antagonism of Glucocorticoid Receptors (GRs): Quinoxalinone derivatives have been developed as selective GR antagonists to address metabolic side effects associated with atypical antipsychotic drugs. []
Physical and Chemical Properties Analysis
  • Melting Point Determination: Provides information about the compound's purity and thermal stability. []
  • Solubility Testing: Assessing solubility in different solvents, such as water, ethanol, or dimethyl sulfoxide (DMSO). [, ]
  • LogP Determination: Measuring the partition coefficient between octanol and water, providing insights into lipophilicity. []
Applications
  • Drug Discovery: As potential therapeutic agents for treating cancer, viral infections, bacterial infections, and other diseases. [, , , , , ]
  • Chemical Biology: As molecular probes for studying biological processes and pathways. []
  • Materials Science: As building blocks for synthesizing functional materials, such as liquid crystals and polymers. []

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)

Compound Description: This compound emerged as a promising anti-cancer lead, demonstrating significant tumor growth inhibition (62% at 1.0 mg/kg) in mice without noticeable toxicity []. It exhibited potent antiproliferative activity against various human tumor cell lines, showcasing low to sub-nanomolar GI50 values (10-10 M level) []. Notably, compound 2 possessed a favorable balance between aqueous solubility and lipophilicity, alongside moderate metabolic stability in vivo []. Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature []. This compound and its analogs, characterized by the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, represent a new class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) [].

2-chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline

Compound Description: This compound served as a prior lead compound in the development of tubulin-polymerization inhibitors []. It was used as a starting point for structural modifications aimed at improving antitumor activity and drug-like properties.

2-methyl-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline

Compound Description: Similar to the previous compound, this molecule served as another prior lead compound in the quest for effective tubulin-polymerization inhibitors []. It provided a structural basis for designing new derivatives with enhanced antitumor profiles.

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Analogues (6a-6t)

Compound Description: These analogues of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) were synthesized to investigate the impact of structural modifications on antitumor activity and drug-like properties []. The research specifically focused on substitutions at the 2-position of the quinazoline ring, aiming to enhance the compounds' overall profiles.

Compound Description: This series represents a diverse group of compounds synthesized through scaffold hopping strategies, aiming to optimize the lead compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a) []. The primary objectives of this optimization were to discover new drug candidates with enhanced antitumor activity and improved drug-like properties.

(1,2,4-triazol-5-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives

Compound Description: This series of compounds was developed as potent and selective inhibitors of bromodomain and extraterminal (BET) proteins, particularly BRD4 []. The development was guided by structure-based drug design, starting from a hit compound with a five-membered ring linker. These inhibitors demonstrated promising anti-tumor effects in preclinical studies.

3-(3,4-dihydroquinoxalin-2-yl)-4-hydroxy-6-methyl-2H-pyran-2-one

Compound Description: This compound is a product of the reaction between 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (bromo-DHAA) and ortho-phenylenediamine []. It highlights the reactivity of bromo-DHAA towards binucleophilic amines and its use in synthesizing heterocyclic compounds.

3-(3,4-dihydroquinoxalin-2-yl)-6-methyl-2H-pyran-2,4(3H)-dione

Compound Description: This compound is another product arising from the reaction between bromo-DHAA and ortho-phenylenediamine []. Its formation alongside 3-(3,4-dihydroquinoxalin-2-yl)-4-hydroxy-6-methyl-2H-pyran-2-one suggests potential tautomerism or isomerization pathways during the reaction.

6-methyl-3-(3,4-dihydroquinoxalin-2-yl)-2H-pyran-2,4(3H)-dione

Compound Description: This compound, also obtained from the reaction between bromo-DHAA and ortho-phenylenediamine [], showcases a different regioisomer compared to 3-(3,4-dihydroquinoxalin-2-yl)-6-methyl-2H-pyran-2,4(3H)-dione. The varying connectivity of the pyran-2,4(3H)-dione ring to the dihydroquinoxalinone core highlights the potential for regioisomerism within this class of compounds.

4-benzoyl-3,4-dihydroquinoxalin-2(1H)-one (8a)

Compound Description: This compound was synthesized through a photochemical reaction involving the irradiation of a specific oxaziridine derivative [].

4-benzoyl-3,4-dihydro-6-methylthioquinoxalin-2(1H)-one (8b)

Compound Description: This compound is a product obtained from the photochemical reaction of a specific oxaziridine derivative [], highlighting the potential of photochemical transformations in synthesizing dihydroquinoxalinone derivatives.

Properties

CAS Number

949835-70-5

Product Name

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

IUPAC Name

4-(2-chloropropanoyl)-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one

Molecular Formula

C12H10ClF3N2O2

Molecular Weight

306.67 g/mol

InChI

InChI=1S/C12H10ClF3N2O2/c1-6(13)11(20)18-5-10(19)17-8-4-7(12(14,15)16)2-3-9(8)18/h2-4,6H,5H2,1H3,(H,17,19)

InChI Key

MVBVRELPTVNQGW-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.